

# Preclinical Showdown: A Comparative Analysis of Navepdekinra and Sonelokimab in IL-17 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Navepdekinra |           |
| Cat. No.:            | B15569447    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical data comparison of two promising investigational drugs targeting the Interleukin-17 (IL-17) pathway: **Navepdekinra** (DC-806), an oral small molecule inhibitor of IL-17A, and sonelokimab (M1095/ALX-0761), a Nanobody® that neutralizes both IL-17A and IL-17F.

This report synthesizes available preclinical data to offer a comparative overview of their mechanisms of action, binding affinities, and in vitro and in vivo efficacy. All quantitative data is presented in structured tables for direct comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate the signaling pathways and molecular interactions.

### At a Glance: Key Preclinical Characteristics



| Feature             | Navepdekinra (DC-806)                                    | Sonelokimab (M1095/ALX-<br>0761)                                                                                      |
|---------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Molecule Type       | Oral small molecule                                      | Trivalent, bispecific<br>Nanobody®                                                                                    |
| Target(s)           | IL-17A                                                   | IL-17A and IL-17F                                                                                                     |
| Mechanism of Action | Disrupts the IL-17A protein-<br>receptor interaction.[1] | Selectively binds with high affinity to IL-17A and IL-17F, inhibiting the IL-17A/A, IL-17A/F, and IL-17F/F dimers.[2] |
| Administration      | Oral[1]                                                  | Subcutaneous injection                                                                                                |

## In Vitro Potency and Binding Affinity

**Navepdekinra** has demonstrated potent inhibition of IL-17A signaling. In preclinical studies, it was shown to selectively inhibit both IL-17AA and IL-17AF isoforms, while sparing the IL-17FF isoform.[4] Sonelokimab, a Nanobody consisting of three VHH domains, is designed to bind with high affinity to both IL-17A and IL-17F.[2][3] This dual specificity allows it to neutralize the pro-inflammatory activity of IL-17A/A, IL-17A/F, and IL-17F/F dimers.[2][3]

| Parameter                | Navepdekinra (DC-806)       | Sonelokimab (M1095/ALX-<br>0761)                                                                                        |
|--------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------|
| IC50 (IL-17A Inhibition) | 10.81 nM[1]                 | Data not publicly available                                                                                             |
| Binding Affinity (Kd)    | Data not publicly available | Described as "high affinity" for both IL-17A and IL-17F.[2][3] Specific quantitative values are not publicly available. |

#### In Vivo Efficacy in Preclinical Models

Both **Navepdekinra** and sonelokimab have shown promising efficacy in animal models of inflammatory diseases.



**Navepdekinra**: In a rat collagen-induced arthritis (CIA) model, oral administration of **Navepdekinra** resulted in a significant reduction in arthritis.[1]

| Animal Model                         | Dose                           | Route       | Efficacy                          |
|--------------------------------------|--------------------------------|-------------|-----------------------------------|
| Rat Collagen-Induced Arthritis (CIA) | 25 mg/kg, b.i.d. for 9<br>days | Oral (p.o.) | 28.10% inhibition of arthritis[1] |

Sonelokimab: Preclinical proof-of-concept for sonelokimab was established in a cynomolgus monkey collagen-induced arthritis model. Subcutaneous administration of sonelokimab demonstrated a potential preventive effect on arthritis development.[5]

| Animal Model                                             | Dose                                    | Route               | Efficacy                                                                                                               |
|----------------------------------------------------------|-----------------------------------------|---------------------|------------------------------------------------------------------------------------------------------------------------|
| Cynomolgus Monkey<br>Collagen-Induced<br>Arthritis (CIA) | 2.8 and 10 mg/kg,<br>weekly for 8 weeks | Subcutaneous (s.c.) | Reduced IL-15, IL-6,<br>MMP-3, and TNF-α<br>expression;<br>significantly improved<br>X-ray and arthritis<br>scores.[5] |

#### **Mechanism of Action and Signaling Pathways**

The IL-17 signaling pathway is a key driver of inflammation in several autoimmune diseases. Both **Navepdekinra** and sonelokimab target this pathway, but through different modalities.





Click to download full resolution via product page

Figure 1: IL-17 Signaling Pathway and Points of Intervention.



# Experimental Protocols In Vitro IL-17A Inhibition Assay (Hypothetical for Navepdekinra)

While the specific protocol used for determining the IC50 of **Navepdekinra** is not publicly available, a typical in vitro assay to measure the inhibition of IL-17A signaling would involve the following steps:





Click to download full resolution via product page

Figure 2: Generalized workflow for an in vitro IL-17A inhibition assay.



# Collagen-Induced Arthritis (CIA) Model in Rats (General Protocol)

The in vivo efficacy of **Navepdekinra** was evaluated in a rat CIA model. A general protocol for such a study is outlined below.





Click to download full resolution via product page

Figure 3: Typical workflow for a rat collagen-induced arthritis model.

#### **Summary and Future Directions**

**Navepdekinra** and sonelokimab represent two distinct and promising approaches to targeting the IL-17 pathway. **Navepdekinra** offers the convenience of an oral small molecule, selectively targeting IL-17A. In contrast, sonelokimab, a Nanobody, provides dual inhibition of both IL-17A and IL-17F, which may offer broader and more potent anti-inflammatory effects.

The available preclinical data demonstrates the potential of both candidates. However, a direct head-to-head preclinical comparison is challenging due to the limited publicly available quantitative data, particularly the binding affinities for sonelokimab and detailed in vitro potency data for **Navepdekinra** against different IL-17 dimers.

Further publication of detailed preclinical studies will be crucial for a more comprehensive understanding of the comparative pharmacology of these two agents. As both molecules progress through clinical development, the translation of their distinct preclinical profiles into clinical efficacy and safety will be of significant interest to the scientific and medical communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral administration of type II collagen suppresses pro-inflammatory mediator production by synoviocytes in rats with adjuvant arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 2. MoonLake Immunotherapeutics announces landmark Phase 2 results for Nanobody® sonelokimab in active psoriatic arthritis BioSpace [biospace.com]
- 3. MoonLake Immunotherapeutics starts Phase 3 IZAR program of the Nanobody® sonelokimab in patients with active psoriatic arthritis | MoonLake Immunotherapeutics [ir.moonlaketx.com]



- 4. DICE Therapeutics, Inc. (Form: 10-K, Received: 03/15/2023 16:08:17) [content.edgar-online.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Showdown: A Comparative Analysis of Navepdekinra and Sonelokimab in IL-17 Inhibition]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15569447#preclinical-data-comparison-of-navepdekinra-and-sonelokimab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com